molecular formula C6H12O5 B12339117 6-Deoxy-D-allose CAS No. 5652-45-9

6-Deoxy-D-allose

Cat. No.: B12339117
CAS No.: 5652-45-9
M. Wt: 164.16 g/mol
InChI Key: PNNNRSAQSRJVSB-MOJAZDJTSA-N
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Description

6-Deoxy-D-allose is a rare sugar, a derivative of D-allose, where the hydroxyl group at the sixth carbon is replaced by a hydrogen atom. This modification results in unique chemical and biological properties that make this compound an interesting subject for scientific research. It is an unusual deoxysugar identified as an intermediate in the biosynthetic pathways of several macrolide antibiotics .

Chemical Reactions Analysis

Types of Reactions: 6-Deoxy-D-allose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as its epimers and other deoxy sugars .

Comparison with Similar Compounds

  • 2-Deoxy-D-allose
  • 1,2-Dideoxy-D-allose
  • 1,2-Didehydro-1,2-dideoxy-D-allose

Comparison: 6-Deoxy-D-allose is unique due to its specific deoxygenation at the sixth carbon, which imparts distinct chemical and biological properties. Compared to other deoxy sugars, it has a unique role in the biosynthesis of macrolide antibiotics and exhibits specific reactivity patterns in chemical synthesis .

Properties

CAS No.

5652-45-9

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(2R,3R,4R,5R)-2,3,4,5-tetrahydroxyhexanal

InChI

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5-,6+/m1/s1

InChI Key

PNNNRSAQSRJVSB-MOJAZDJTSA-N

Isomeric SMILES

C[C@H]([C@H]([C@H]([C@H](C=O)O)O)O)O

Canonical SMILES

CC(C(C(C(C=O)O)O)O)O

Origin of Product

United States

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